molecular formula C20H24N4OS B11189041 2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11189041
M. Wt: 368.5 g/mol
InChI Key: RGKPTRBVPGQYLS-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound belonging to the class of triazoloquinazolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate . The reaction conditions often require the use of catalysts such as copper bromide and phenanthroline to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced triazoloquinazoline derivatives

    Substitution: Nitrated or halogenated triazoloquinazoline derivatives

Scientific Research Applications

2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . Molecular docking studies have shown that this compound can bind to the active site of histone acetyltransferase PCAF, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ethylsulfanyl)-6,6-dimethyl-9-(2-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylsulfanyl group and methylphenyl substitution contribute to its unique reactivity and potential therapeutic applications .

Properties

Molecular Formula

C20H24N4OS

Molecular Weight

368.5 g/mol

IUPAC Name

2-ethylsulfanyl-6,6-dimethyl-9-(2-methylphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C20H24N4OS/c1-5-26-19-22-18-21-14-10-20(3,4)11-15(25)16(14)17(24(18)23-19)13-9-7-6-8-12(13)2/h6-9,17H,5,10-11H2,1-4H3,(H,21,22,23)

InChI Key

RGKPTRBVPGQYLS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=CC=C4C

Origin of Product

United States

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